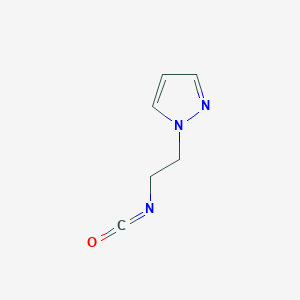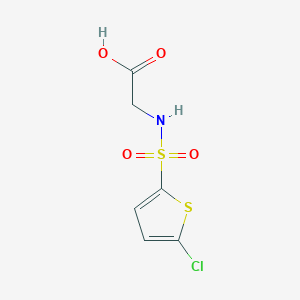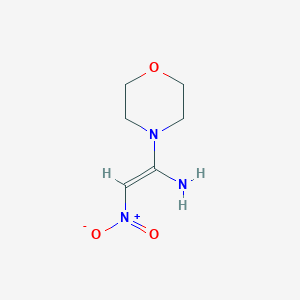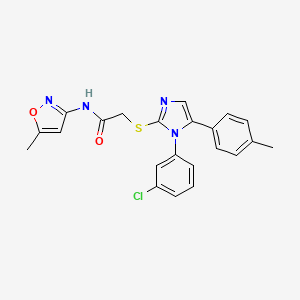![molecular formula C13H8BrClN4S B2361672 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-12-6](/img/structure/B2361672.png)
5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, or BTPCA, is a synthetic organic compound with a wide range of potential applications in scientific research. It is an organic compound that is composed of a five-membered heterocyclic ring with a bromine atom and a 2-chlorophenyl substituent attached. It has been studied for its potential applications in various fields, such as medicinal chemistry and drug discovery.
科学的研究の応用
Antiproliferative and Anti-Cancer Activity
5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine derivatives have demonstrated significant antiproliferative activity. For instance, certain pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related structurally to the compound , showed promising results against human breast cancer cells (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating potential use in cancer treatment and research (Atapour-Mashhad et al., 2017).
Antibacterial and Antifungal Applications
Compounds structurally similar to 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine have been evaluated for their antibacterial and antifungal properties. For example, specific derivatives showed considerable efficacy against pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).
Antiviral Activity
This compound's derivatives have also been explored for antiviral applications. Schiff and Mannich bases derived from isatin derivatives and related compounds exhibited notable anti-HIV activity, suggesting their relevance in antiviral research (Pandeya et al., 1999).
Insecticidal Properties
In the realm of pest control, derivatives of this compound have shown promising insecticidal activity. For instance, specific 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives demonstrated significant effects against the cotton leafworm, a common agricultural pest (Ismail et al., 2021).
Antiepileptic and Antinociceptive Effects
Additionally, certain thiazolopyrimidine derivatives related to this compound have been investigated for their antiepileptic and antinociceptive properties, indicating potential applications in neurological research and treatment (Karthick et al., 2016).
Antiallergic Activity
Research on [1,3,4]thiadiazolo[3,2-a]pyrimidin-9(3H)-one derivatives, akin to the compound , revealed significant antiallergic activities, suggesting their potential use in allergy research and therapy (Suzuki et al., 1992).
作用機序
Target of Action
The primary targets of 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .
Mode of Action
As a selective inhibitor, 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine binds to CDK4 and CDK6, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest in the G1 phase .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of Retinoblastoma (Rb) protein, a key regulator of the cell cycle. In its unphosphorylated state, Rb binds to and inhibits the E2F family of transcription factors, which are necessary for the transition from the G1 to the S phase of the cell cycle .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and binding affinity can affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the compound’s action is cell cycle arrest in the G1 phase. This can lead to cellular senescence or apoptosis, depending on the context. In cancer cells, this can result in the inhibition of tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other substances, such as certain drugs or food components, could affect the compound’s absorption and metabolism, thereby influencing its efficacy .
特性
IUPAC Name |
5-bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4S/c14-8-5-18-13(16)19-11(8)10-6-17-12(20-10)7-3-1-2-4-9(7)15/h1-6H,(H2,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWZKTUMNXKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C3=NC(=NC=C3Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)

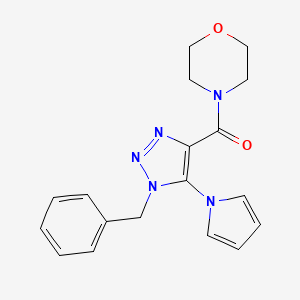
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
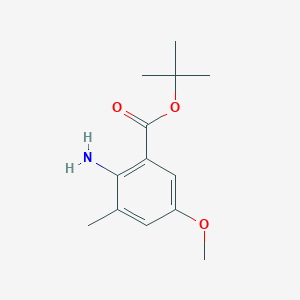
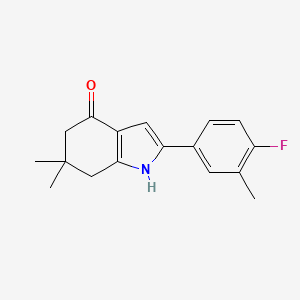
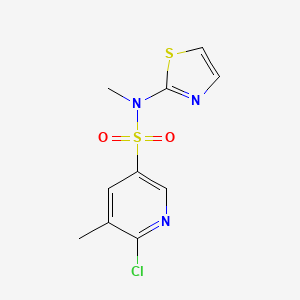

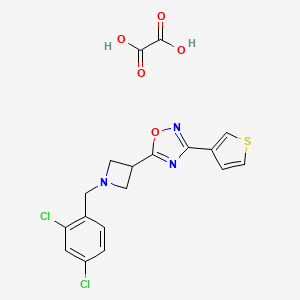
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
